molecular formula C8H15I B3058075 1-Iodo-3,5-dimethylcyclohexane CAS No. 87621-26-9

1-Iodo-3,5-dimethylcyclohexane

Cat. No.: B3058075
CAS No.: 87621-26-9
M. Wt: 238.11
InChI Key: FPZYLPTUKVYLSA-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dimethylcyclohexane is an organic compound with the molecular formula C8H15I It is a derivative of cyclohexane, where an iodine atom is substituted at the first position and two methyl groups are substituted at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3,5-dimethylcyclohexane can be synthesized through the iodination of 3,5-dimethylcyclohexanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or red phosphorus (P) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired iodo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3,5-dimethylcyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

1-Iodo-3,5-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for various substitution and elimination reactions.

    Biology: Potential use in the study of iodine-containing compounds and their biological effects.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3,5-dimethylcyclohexane in chemical reactions involves the reactivity of the iodine atom. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    1-Bromo-3,5-dimethylcyclohexane: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen properties.

    1-Chloro-3,5-dimethylcyclohexane: Contains a chlorine atom, leading to variations in reaction conditions and products.

    1-Fluoro-3,5-dimethylcyclohexane: Fluorine substitution results in significantly different chemical behavior due to the high electronegativity of fluorine.

Uniqueness: 1-Iodo-3,5-dimethylcyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This affects its reactivity and the types of reactions it can undergo. The compound’s specific properties make it valuable for certain applications where other halogenated compounds may not be suitable.

Properties

IUPAC Name

1-iodo-3,5-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYLPTUKVYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734812
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87621-26-9
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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